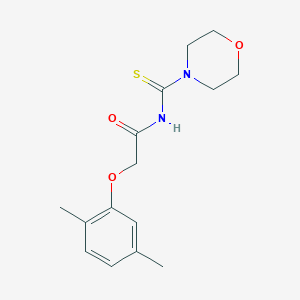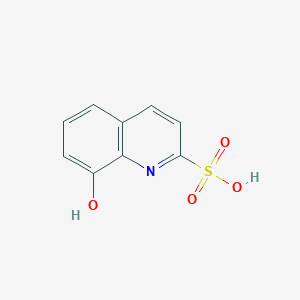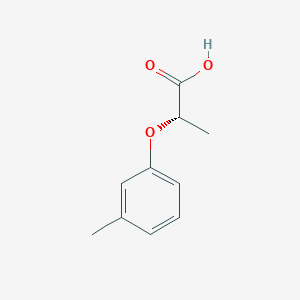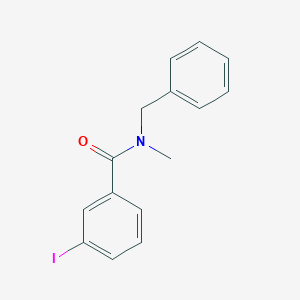![molecular formula C10H18N2O3 B261545 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid, also known as piracetam, is a nootropic drug that has been extensively studied for its potential cognitive-enhancing effects. Piracetam was first synthesized in 1964 by Romanian chemist Corneliu E. Giurgea, who coined the term "nootropic" to describe drugs that enhance cognitive function without causing sedation or stimulation.
作用機序
The exact mechanism of action of 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid is not fully understood, but it is thought to enhance cognitive function by increasing the activity of neurotransmitters such as acetylcholine and glutamate, as well as by improving cerebral blood flow and oxygen utilization in the brain.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing glucose metabolism in the brain, reducing oxidative stress, and modulating the activity of ion channels in neurons.
実験室実験の利点と制限
Piracetam has several advantages for use in lab experiments, including its low toxicity and lack of sedative or stimulant effects. However, it is important to note that 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid can have variable effects depending on the dose and individual response, and its effects may be influenced by other factors such as age, sex, and baseline cognitive function.
将来の方向性
There are several potential future directions for research on 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid, including investigating its effects on specific cognitive domains such as working memory or executive function, exploring its potential use in combination with other cognitive-enhancing drugs, and investigating its potential neuroprotective effects in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid and to identify potential biomarkers of its cognitive-enhancing effects.
合成法
Piracetam is synthesized by reacting 2-pyrrolidone with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate, which is then reacted with 2-aminoethanol to form 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid.
科学的研究の応用
Piracetam has been extensively studied for its potential cognitive-enhancing effects, particularly in the areas of memory, learning, and attention. Numerous studies have shown that 4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid can improve cognitive function in healthy individuals, as well as in those with cognitive impairment due to aging or neurological disorders.
特性
製品名 |
4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid |
|---|---|
分子式 |
C10H18N2O3 |
分子量 |
214.26 g/mol |
IUPAC名 |
4-oxo-4-(2-pyrrolidin-1-ylethylamino)butanoic acid |
InChI |
InChI=1S/C10H18N2O3/c13-9(3-4-10(14)15)11-5-8-12-6-1-2-7-12/h1-8H2,(H,11,13)(H,14,15) |
InChIキー |
ATLQMCHHNDTARF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)CCC(=O)O |
正規SMILES |
C1CC[NH+](C1)CCNC(=O)CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)




![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




